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molecular formula C12H18N2 B8726047 1,3-Dimethyl-2-(p-tolyl)imidazolidine CAS No. 23229-38-1

1,3-Dimethyl-2-(p-tolyl)imidazolidine

Cat. No. B8726047
M. Wt: 190.28 g/mol
InChI Key: SQCWXTCIGOVJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952114

Procedure details

Using the method of Birch and Dastur, Austral. J. Chem., 26, 1364 (1973), a solution of 48 g of p-tolualdehyde in 185 ml of benzene was added dropwise to a stirred solution of 25 g of sym-dimethylethylenediamine in 95 ml of benzene, and heated at 60° for 2 hrs. Evaporation and distillation at 52° (0.1 mm) afforded 48 g, identified by nmr.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:10][NH:11][CH2:12][CH2:13][NH:14][CH3:15]>C1C=CC=CC=1>[CH3:10][N:11]1[CH2:12][CH2:13][N:14]([CH3:15])[CH:7]1[C:4]1[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
25 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
185 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
95 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation and distillation at 52° (0.1 mm)
CUSTOM
Type
CUSTOM
Details
afforded 48 g

Outcomes

Product
Name
Type
Smiles
CN1C(N(CC1)C)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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